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Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of

SAR103168, a novel multi-kinase inhibitor. The information is compiled from publicly available

data from preclinical and clinical studies.

Core Concepts: Mechanism of Action
SAR103168 is a potent, multi-targeted kinase inhibitor. Its primary mechanism of action

involves the inhibition of a range of tyrosine kinases that are crucial for cell signaling pathways

involved in cell proliferation, survival, and angiogenesis. Key targets include the Src family

kinases, BCR-Abl, Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2),

Tie2, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor

(FGFR), and Epidermal Growth Factor Receptor (EGFR)[1]. By inhibiting these kinases,

SAR103168 disrupts downstream signaling cascades, including the phosphorylation of STAT5,

a key protein in cancer cell signal transduction and apoptosis suppression[2][3].

Below is a diagram illustrating the signaling pathways targeted by SAR103168.
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Figure 1: SAR103168 Mechanism of Action

Data Presentation: Human Pharmacokinetics
A Phase I clinical trial (NCT00981240) in patients with refractory/relapsed acute leukemias or

high-risk myelodysplastic syndromes provides the most comprehensive publicly available
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pharmacokinetic data for SAR103168 in humans[4]. The drug was administered as a single

agent via intravenous infusion once daily for five consecutive days[4]. The study was

discontinued before reaching the maximum tolerated dose due to high pharmacokinetic

variability and an unpredictable relationship between dose and exposure[4].

The following table summarizes the key pharmacokinetic parameters observed in this study.

Parameter Value Unit

Dose Range 1.2 - 14.4 mg/m²

Administration Intravenous Infusion -

Cmax (at end of infusion) Variable ng/mL

Elimination Profile Biphasic Decline -

High Variability Observed across dose cohorts -

Note: Specific values for Cmax, AUC, and half-life were not detailed in the publication, which

emphasized the high variability and lack of dose proportionality.

Experimental Protocols
Detailed preclinical experimental protocols for the in vivo pharmacokinetics of SAR103168 are

not extensively detailed in publicly available literature. However, based on standard practices in

preclinical drug development, the following methodologies would likely have been employed.

Preclinical In Vivo Pharmacokinetic Studies (General
Methodology)
Animal Models:

Species: Typically, rodents (e.g., mice, rats) and a non-rodent species (e.g., dogs, non-

human primates) are used. For SAR103168, studies were conducted in SCID mice bearing

human AML leukemic cells for efficacy, and toxicology studies were performed in rats and

dogs[1].
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Health Status: Healthy, specific-pathogen-free animals would be used for pharmacokinetic

profiling.

Dosing and Administration:

Routes: Both intravenous (IV) and oral (PO) routes would be investigated to determine key

parameters like bioavailability. SAR103168 was administered intravenously and orally in

preclinical efficacy studies[1].

Formulation: The drug would be formulated in a suitable vehicle for each administration

route.

Dose Levels: A range of single doses would be administered to assess dose linearity.

Sample Collection:

Matrix: Blood is the primary matrix collected, typically processed to plasma or serum.

Time Points: Serial blood samples would be collected at predetermined time points post-

dosing to capture the absorption, distribution, and elimination phases.

Anticoagulant: An appropriate anticoagulant (e.g., EDTA, heparin) would be used for plasma

collection.

Clinical Trial Methodology (NCT00981240)
Study Design:

A Phase I, open-label, dose-escalation study[4].

Patient Population:

Patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes[4].

Drug Administration:

SAR103168 was administered as a single agent by intravenous infusion over one hour, once

daily for 5 consecutive days[4].
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Pharmacokinetic Sampling:

Blood samples for pharmacokinetic analysis were collected at various time points, including

pre-dose and after the end of the infusion[4].

Bioanalytical Method: Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS)
A validated bioanalytical method using liquid chromatography coupled with tandem mass

spectrometry (LC-MS/MS) would be the standard for quantifying SAR103168 in biological

matrices due to its high sensitivity and selectivity.

Sample Preparation:

Protein Precipitation: A common and rapid method where a solvent like acetonitrile or

methanol is added to the plasma sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): An alternative method where the drug is extracted from the

aqueous plasma into an immiscible organic solvent.

Solid-Phase Extraction (SPE): A more selective method where the drug is retained on a solid

sorbent while interferences are washed away, followed by elution of the drug.

Chromatographic Separation:

Column: A reverse-phase C18 column is typically used for the separation of small molecule

drugs.

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an

organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

Mass Spectrometric Detection:

Ionization: Electrospray ionization (ESI) in the positive ion mode is a common technique for

this type of molecule.
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Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high

selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for

the analyte and an internal standard.

Below is a generalized workflow for a preclinical pharmacokinetic study.

Animal Model Selection
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Figure 2: General Preclinical PK Workflow

Conclusion
The in vivo pharmacokinetic profile of SAR103168 is characterized by high variability, which

ultimately led to the discontinuation of its clinical development. While preclinical studies

suggested potential efficacy, the unpredictable exposure in humans posed a significant

challenge. The multi-targeted kinase inhibition mechanism of SAR103168 provides a strong

rationale for its potential anti-neoplastic activity, and the data gathered, though limited, offers

valuable insights for the development of future multi-kinase inhibitors. Further research would

be necessary to understand the underlying causes of the observed pharmacokinetic variability.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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